

# **Application Notes and Protocols for Ivonescimab Combination Therapy**

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These application notes provide a comprehensive overview of the experimental design for Ivonescimab (also known as AK112 or SMT112) combination therapy. This document includes detailed protocols for key preclinical and clinical experiments, a summary of quantitative data from clinical trials, and visualizations of the underlying biological pathways and experimental workflows.

#### Introduction to Ivonescimab

Ivonescimab is a first-in-class, tetravalent bispecific antibody that simultaneously targets Programmed Death-1 (PD-1) and Vascular Endothelial Growth Factor-A (VEGF-A).[1][2][3] This dual-targeting mechanism is designed to synergistically enhance anti-tumor activity by concurrently inhibiting tumor-induced immunosuppression and angiogenesis.[1][4][5] The tetravalent structure of Ivonescimab leads to cooperative binding, with the presence of VEGF-A increasing its binding affinity to PD-1, and vice versa.[4][5][6] This property may lead to preferential accumulation and activity within the tumor microenvironment, where both targets are often co-expressed.[2][7]

## Mechanism of Action: Dual Blockade of PD-1 and VEGF-A

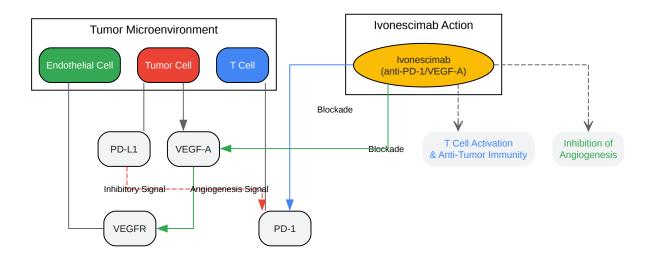


Ivonescimab's mechanism of action is centered on the simultaneous blockade of two critical pathways in cancer progression:

- PD-1/PD-L1 Immune Checkpoint Pathway: Tumor cells can express PD-L1, which binds to the PD-1 receptor on activated T cells, sending an inhibitory signal that suppresses the anti-tumor immune response. By blocking PD-1, Ivonescimab prevents this interaction, thereby restoring the ability of T cells to recognize and eliminate cancer cells.[1]
- VEGF-A Angiogenesis Pathway: VEGF-A is a key signaling protein that promotes the
  formation of new blood vessels (angiogenesis), which are essential for tumor growth and
  metastasis. By inhibiting VEGF-A, Ivonescimab disrupts the tumor's blood supply and can
  also normalize the tumor vasculature, which may enhance the infiltration of immune cells.[1]

The concurrent blockade of these two pathways by a single agent is hypothesized to create a more potent anti-tumor effect than the combination of separate anti-PD-1 and anti-VEGF-A therapies.

#### **Signaling Pathway Diagram**



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Caption: Mechanism of Action of Ivonescimab.



### **Preclinical Experimental Protocols**

This section outlines the detailed methodologies for key preclinical experiments used to characterize the activity of Ivonescimab.

## Protocol 1: In Vitro Binding Affinity and Cooperative Binding Analysis

Objective: To determine the binding affinity of Ivonescimab to human PD-1 and VEGF-A and to assess the cooperative binding effect.

#### Methods:

- Enzyme-Linked Immunosorbent Assay (ELISA) for Binding Affinity:
  - Materials: Recombinant human PD-1 and VEGF-A proteins, 96-well ELISA plates,
     Ivonescimab, HRP-conjugated secondary antibody, TMB substrate.
  - Procedure:
    - 1. Coat 96-well plates with recombinant human PD-1 or VEGF-A (e.g., 100 ng/well) overnight at 4°C.
    - 2. Wash plates with PBST (PBS with 0.05% Tween-20).
    - 3. Block with 3% non-fat milk in PBST for 1 hour at room temperature.
    - 4. Add serial dilutions of Ivonescimab and incubate for 1-2 hours at room temperature.
    - Wash plates and add HRP-conjugated anti-human IgG secondary antibody. Incubate for 1 hour.
    - 6. Wash plates and add TMB substrate. Stop the reaction with 2N H<sub>2</sub>SO<sub>4</sub>.
    - 7. Read absorbance at 450 nm. Calculate EC<sub>50</sub> values from the resulting binding curves.
- Biolayer Interferometry (BLI) for Cooperative Binding (Octet System):



- Materials: Octet system (e.g., Octet RED96), streptavidin biosensors, biotinylated human PD-1, recombinant human VEGF-A, Ivonescimab.
- Procedure:
  - 1. Hydrate streptavidin biosensors in kinetics buffer.
  - 2. Load biotinylated human PD-1 onto the biosensors.
  - Establish a baseline in kinetics buffer.
  - 4. To assess the effect of VEGF-A on PD-1 binding:
    - Associate the PD-1 loaded biosensors with Ivonescimab in the absence and presence of a constant concentration of VEGF-A.
    - Dissociate in kinetics buffer.
  - 5. To assess the effect of PD-1 on VEGF-A binding:
    - Load biotinylated VEGF-A onto biosensors.
    - Associate with Ivonescimab in the absence and presence of a constant concentration of soluble PD-1.
    - Dissociate in kinetics buffer.
  - 6. Analyze the resulting sensorgrams to determine association ( $k_a$ ) and dissociation ( $k_b$ ) rates, and calculate the equilibrium dissociation constant ( $K_b$ ). A lower  $K_b$  in the presence of the second target indicates cooperative binding.

## **Protocol 2: In Vitro Functional Assays**

Objective: To evaluate the ability of Ivonescimab to block PD-1 and VEGF-A signaling pathways.

#### Methods:

PD-1/PD-L1 Blockade Luciferase Reporter Assay:



Materials: PD-1 effector cells (e.g., Jurkat T cells expressing human PD-1 and an NFAT-luciferase reporter), PD-L1 expressing antigen-presenting cells (e.g., CHO-K1 cells),
 Ivonescimab, luciferase assay reagent.

#### Procedure:

- 1. Co-culture the PD-1 effector cells and PD-L1 expressing cells. The interaction between PD-1 and PD-L1 inhibits T-cell receptor signaling and subsequent luciferase expression.
- 2. Add serial dilutions of Ivonescimab to the co-culture.
- 3. Incubate for a specified period (e.g., 6 hours).
- 4. Add luciferase assay reagent and measure luminescence.
- 5. An increase in luminescence indicates that Ivonescimab is blocking the PD-1/PD-L1 interaction and restoring T-cell signaling.
- VEGF-A Signaling Blockade Assay (HUVEC-based):
  - Materials: Human Umbilical Vein Endothelial Cells (HUVECs), VEGF-A, Ivonescimab, cell proliferation assay kit (e.g., CCK-8), cell migration assay chamber.
  - Procedure (Proliferation):
    - 1. Seed HUVECs in a 96-well plate and starve overnight in low-serum media.
    - 2. Pre-incubate Ivonescimab with VEGF-A.
    - 3. Add the Ivonescimab/VEGF-A mixture to the HUVECs and incubate for 48-72 hours.
    - 4. Measure cell proliferation using a CCK-8 or similar assay. Inhibition of VEGF-A-induced proliferation indicates functional blockade.
  - Procedure (Migration):
    - 1. Use a transwell migration assay system.



- 2. Place HUVECs in the upper chamber and VEGF-A with or without Ivonescimab in the lower chamber.
- 3. Incubate to allow for cell migration.
- 4. Stain and count the migrated cells. A reduction in migration in the presence of Ivonescimab demonstrates functional blockade of VEGF-A.

## Protocol 3: In Vivo Anti-Tumor Efficacy in Humanized Mouse Models

Objective: To evaluate the anti-tumor activity of Ivonescimab in a setting with a reconstituted human immune system.

#### Methods:

- Model: Human peripheral blood mononuclear cell (PBMC)-reconstituted immunodeficient mice (e.g., NOD-scid IL2Rynull or NSI mice).
- Tumor Cell Lines: Human non-small cell lung cancer (NSCLC) cell lines such as HCC827 or glioblastoma cell lines like U87MG.[4][5][8]
- Procedure:
  - Subcutaneously implant human tumor cells into the flank of the immunodeficient mice.
  - When tumors reach a palpable size, intravenously inject human PBMCs to reconstitute the human immune system.
  - Randomize mice into treatment groups (e.g., vehicle control, Ivonescimab, comparator antibodies).
  - Administer Ivonescimab intravenously at specified doses and schedules (e.g., twice weekly).
  - Measure tumor volume and body weight regularly.



 At the end of the study, tumors can be harvested for analysis of immune cell infiltration by immunohistochemistry or flow cytometry.

### **Experimental Workflow Diagram**



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Caption: Preclinical Experimental Workflow for Ivonescimab.

# Clinical Trial Design: Ivonescimab Combination Therapy

This section details the experimental design of a pivotal Phase 3 clinical trial for Ivonescimab in combination with chemotherapy, based on the HARMONi-A study (NCT05184712).[9][10][11]

## HARMONi-A (NCT05184712) Study Protocol

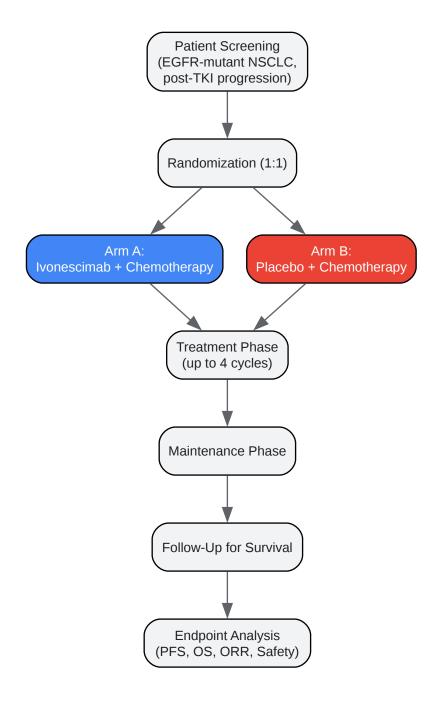
- Title: A Randomized, Double-Blind, Multicenter, Phase 3 Clinical Study of Ivonescimab or Placebo Combined with Pemetrexed and Carboplatin in Patients With EGFR-mutant Locally Advanced or Metastatic Non-squamous Non-Small Cell Lung Cancer Who Have Progressed on or Following Growth Factor Receptor Tyrosine Kinase Inhibitor (EGFR-TKI) Treatment.
   [11]
- Objective: To compare the efficacy and safety of Ivonescimab plus chemotherapy versus placebo plus chemotherapy.[9][12]
- Study Design: Randomized, double-blind, placebo-controlled, multicenter Phase 3 trial.[9]
   [11][12]
- Patient Population:



- Inclusion Criteria: Patients with locally advanced or metastatic non-squamous NSCLC with an EGFR mutation, who have experienced disease progression on a prior EGFR-TKI.[11]
- Exclusion Criteria: Prior treatment with immune checkpoint inhibitors.[11]
- Treatment Arms:
  - Experimental Arm: Ivonescimab (20 mg/kg) administered intravenously every 3 weeks, in combination with pemetrexed and carboplatin for up to 4 cycles, followed by maintenance therapy with Ivonescimab plus pemetrexed.[10][13]
  - Control Arm: Placebo administered intravenously every 3 weeks, in combination with pemetrexed and carboplatin for up to 4 cycles, followed by maintenance therapy with placebo plus pemetrexed.[10][11]
- Primary Endpoint: Progression-Free Survival (PFS) as assessed by an independent radiographic review committee (IRRC).[14]
- Secondary Endpoints: Overall Survival (OS), Objective Response Rate (ORR), Duration of Response (DoR), Disease Control Rate (DCR), and safety.[15]

### **Clinical Trial Workflow Diagram**





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Caption: HARMONi-A Clinical Trial Workflow.

## **Quantitative Data Summary**

The following tables summarize the key efficacy and safety data from the HARMONi-A clinical trial.



Table 1: Efficacy Outcomes in the HARMONi-A Trial

Endpoint	lvonescimab + Chemotherapy (n=161)	Placebo + Chemotherapy (n=161)	Hazard Ratio (95% CI) / p-value
Median Progression-	7.1 months (95% CI,	4.8 months (95% CI,	0.46 (0.34-0.62); p < 0.001[9][10]
Free Survival (PFS)	5.9-8.7)[9][14]	4.2-5.6)[9][14]	
Objective Response	50.6% (95% CI, 42.6-	35.4% (95% CI, 28.0-	p = 0.006[9][10]
Rate (ORR)	58.6)[9][10]	43.3)[9][10]	
Disease Control Rate	93.1% (95% CI, 88.0-	83.2% (95% CI, 76.5-	-
(DCR)	96.5)[2][16]	88.6)[16]	
Median Overall Survival (OS)	16.8 months (95% CI, 14.5-20.0)[17]	14.1 months (95% CI, 12.8-16.3)[17]	0.74 (0.58-0.95); p = 0.019[17]

Table 2: Key Safety Data (Grade ≥3 Treatment-Emergent

**Adverse Events**)

Adverse Event Category	Ivonescimab + Chemotherapy (n=161)	Placebo + Chemotherapy (n=161)
Any Grade ≥3 TEAE	61.5%[9]	49.1%[9]
Immune-Related AEs	6.2%[9][10]	2.5%[9][10]
VEGF-Related AEs	3.1%[9][10]	2.5%[9][10]
TEAEs Leading to Discontinuation	5.6%[16]	2.5%[16]
TEAEs Leading to Death	1.8%[15]	2.8%[15]

## Conclusion

The experimental design for Ivonescimab combination therapy is supported by a strong preclinical rationale demonstrating its dual mechanism of action. Clinical trials, such as the HARMONi-A study, have provided evidence of significant clinical benefit in progression-free and overall survival for patients with EGFR-mutant NSCLC who have progressed on TKI



therapy, with a manageable safety profile.[9][17] The detailed protocols and data presented in these application notes are intended to guide researchers and drug development professionals in the further investigation and application of this novel bispecific antibody.

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